molecular formula C26H23N5O4 B2740440 N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-64-1

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2740440
CAS No.: 1031934-64-1
M. Wt: 469.501
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic heterocyclic compound featuring a triazolo[1,5-a]quinazoline core. Its structure includes a 3-methylphenyl substituent at position 3 and a 3,4-dimethoxyphenylmethyl carboxamide group at position 6. The compound’s molecular formula is C27H25N5O5 (assuming analogous substitution to the 4-methoxyphenyl variant in ), with a molecular weight of approximately 499.5 g/mol. Key physicochemical properties include moderate lipophilicity (predicted logP ~2.7–3.0) and a polar surface area of ~97.4 Ų, suggesting moderate solubility and membrane permeability . The triazoloquinazoline scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, though specific pharmacological data for this compound remains under investigation .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-15-5-4-6-17(11-15)23-24-28-26(33)19-9-8-18(13-20(19)31(24)30-29-23)25(32)27-14-16-7-10-21(34-2)22(12-16)35-3/h4-13,30H,14H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUVKJWMELWABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₆H₁₈N₄O₃
  • Molecular Weight : 298.34 g/mol
  • LogP : 4.3 (indicating lipophilicity)

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Microtubule Destabilization : It has been suggested that the compound may act as a microtubule-destabilizing agent, which is critical for cancer therapy as it interferes with cell division.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.43 to 7.84 μM against MDA-MB-231 cells and 4.98 to 14.65 μM against HepG2 cells .

Table of Biological Activity

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2312.43 - 7.84Induces apoptosis; microtubule destabilization
HepG24.98 - 14.65Induces apoptosis; cell cycle arrest

Case Studies

  • Apoptosis Induction in MDA-MB-231 Cells : In a study focusing on the morphological changes induced by the compound at concentrations of 1 μM, significant apoptosis was observed alongside enhanced caspase-3 activity (1.33–1.57 times) at 10 μM .
  • Cell Cycle Analysis : The compound was shown to affect cell cycle distribution in treated cells, leading to G2/M phase arrest, which is crucial for halting proliferation in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that specific functional groups contribute significantly to its biological activity:

  • Dimethoxy Phenyl Group : Enhances lipophilicity and cellular uptake.
  • Triazole Ring : Essential for interaction with biological targets such as enzymes involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues primarily differ in substituent groups and core heterocycle arrangements. Key comparisons are outlined below:

Compound Core Structure Substituents Molecular Weight (g/mol) logP Key Features
Target Compound [1,2,3]triazolo[1,5-a]quinazoline 3-(3-methylphenyl), 8-(3,4-dimethoxyphenylmethyl carboxamide) ~499.5 ~2.7–3.0 Moderate lipophilicity; potential for CNS penetration due to methyl group
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide [1,2,3]triazolo[1,5-a]quinazoline 3-(4-methoxyphenyl), 8-(3,4-dimethoxyphenylmethyl carboxamide) 485.5 2.58 Higher polarity due to 4-methoxy group; lower logP than target compound
6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one [1,2,4]triazolo[4,3-c]quinazoline 3-methyl, 6-cinnamoyl ~350.4 ~3.2 Higher lipophilicity; cinnamoyl group may enhance π-π stacking interactions
5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 5-(4-methoxyphenyl), 3,8-diphenyl ~524.6 ~4.1 Bulky substituents reduce solubility; methoxy group improves H-bonding

Key Findings from Comparative Analysis

Core Heterocycle Influence: The triazolo[1,5-a]quinazoline core in the target compound offers a planar structure conducive to intercalation with biological targets, similar to quinazoline-based kinase inhibitors .

Substituent Effects: The 3-methylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl variant (logP 2.58 vs. ~2.7–3.0), favoring passive diffusion across lipid membranes .

Pharmacological Implications: Triazoloquinazoline derivatives with cinnamoyl substituents () demonstrate enhanced binding to aromatic-rich enzyme pockets, a feature the target compound may lack due to its carboxamide group . The 3,4-dimethoxyphenylmethyl moiety in the target compound may confer selectivity for monoamine oxidase (MAO) or adenosine receptors, as seen in structurally related compounds .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous triazoloquinazolines, such as cyclocondensation of hydrazine derivatives with quinazoline precursors (). However, introducing the 3,4-dimethoxyphenylmethyl group requires careful optimization to avoid steric hindrance .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as precursors for quinazoline intermediates. For example, 2-aminobenzamide reacts with triazole-containing reagents under acidic conditions to form the triazoloquinazoline ring. A representative protocol involves:

  • Treating 2-amino-5-nitrobenzoic acid with 1H-1,2,3-triazole in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours to yield 5-nitro-triazolo[1,5-a]quinazolin-5-one .
  • Subsequent reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂) or Fe/HCl.

Retro Diels-Alder Approach

The Retro Diels-Alder (RDA) reaction enables regioselective synthesis of triazoloquinazolines. For instance, heating furan-fused triazolopyrimidines at 180°C in DMF induces RDA cleavage, yielding triazoloquinazolines with high purity. This method avoids competing side reactions, achieving yields >75%.

Installation of the C-8 Carboxamide Group

The carboxamide moiety is installed through carboxylic acid activation followed by amine coupling :

Carboxylic Acid Synthesis

The C-8 position is oxidized to a carboxylic acid using KMnO₄ or CrO₃ in acidic media. For example:

  • Treat 8-methyl-triazoloquinazoline with CrO₃ in H₂SO₄/H₂O at 40–50°C for 6 hours to yield 8-carboxy-triazoloquinazoline .
  • Neutralize with NaOH and isolate via filtration.

Amide Bond Formation

The carboxylic acid is converted to an acid chloride (SOCl₂, 60°C, 2 hours) and reacted with N-[(3,4-dimethoxyphenyl)methyl]amine in dichloromethane (DCM) with Et₃N as a base. Key considerations:

  • Amine synthesis : Reduce 3,4-dimethoxybenzaldehyde with methylamine and NaBH₄ to form N-[(3,4-dimethoxyphenyl)methyl]amine .
  • Coupling yield : Typically 65–80% after purification by column chromatography.

Synthesis of N-[(3,4-Dimethoxyphenyl)methyl]amine

This amine is synthesized via reductive amination or hydrogenation :

Reductive Amination

  • React 3,4-dimethoxybenzaldehyde with methylamine in MeOH at 25°C for 12 hours.
  • Add NaBH₄ in portions and stir for 6 hours.
  • Acidify with HCl, extract with DCM, and neutralize to isolate the amine.

Catalytic Hydrogenation

A patented method describes hydrogenating N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine over Pd/C (60–100 psi H₂, 55–100°C) to yield the amine. Critical parameters include:

  • Temperature stages : 55–65°C for 6 hours, then 85–100°C for 30 hours.
  • Catalyst loading : 5–10 wt% Pd/C.
  • Yield : >90% after recrystallization.

Final Assembly and Purification

The convergent synthesis concludes with coupling the triazoloquinazoline core, 3-methylphenyl group, and carboxamide side chain. Purification involves:

  • Column chromatography (SiO₂, ethyl acetate/hexane).
  • Recrystallization from ethanol/water.
  • HPLC for analytical validation.

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways during triazoloquinazoline formation necessitate precise stoichiometry and temperature control.
  • Functional Group Compatibility : The acid-sensitive 3,4-dimethoxyphenyl group requires mild conditions during amide coupling.
  • Scale-Up Limitations : Hydrogenation steps demand high-pressure equipment, increasing operational costs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.